molecular formula C16H21NO4S B2825262 N-(1-(furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 1226458-97-4

N-(1-(furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2825262
CAS No.: 1226458-97-4
M. Wt: 323.41
InChI Key: VCWOEAMPBRDLCX-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a recognized high-affinity and selective antagonist for the serotonin 5-HT6 receptor (5-HT6R) source . This compound is a valuable pharmacological tool in neuroscience research, specifically designed to investigate the role of 5-HT6R in the central nervous system. The 5-HT6 receptor is almost exclusively expressed in the brain and is implicated in the regulation of cognitive processes, including learning and memory source . By selectively blocking this receptor, researchers utilize this antagonist to explore its potential in models of cognitive deficits associated with neuropsychiatric disorders, such as Alzheimer's disease and schizophrenia source . Its application extends to studying the mechanisms underlying neurogenesis and neuronal differentiation, as 5-HT6R antagonism has been linked to these promotive effects. The primary research value of this compound lies in its utility for elucidating complex neurotransmitter pathways and for the preclinical validation of the 5-HT6 receptor as a therapeutic target for cognitive enhancement.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-11-8-15(9-12(2)16(11)20-4)22(18,19)17-13(3)10-14-6-5-7-21-14/h5-9,13,17H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWOEAMPBRDLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the furan ring, which can be synthesized from furfural. The furan ring is then functionalized to introduce the propyl chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Core Structure

Methoxy vs. Alkoxy Groups

The 4-methoxy group in the target compound differs from ethoxy (e.g., compound 6 in ) or propoxy substituents seen in analogs. Methoxy groups are electron-donating, which may stabilize the sulfonamide’s electron-deficient sulfur center.

Dimethyl Substitution

The 3,5-dimethyl groups on the benzene ring introduce significant steric hindrance compared to unsubstituted or singly substituted analogs (e.g., compound 11 in ). This may reduce rotational freedom and enhance conformational rigidity, improving target selectivity in enzyme-binding pockets .

Functional Group Comparisons

Sulfonamide vs. Hydroxamic Acid

Compound 11 (N-phenyl-2-furohydroxamic acid, ) contains a hydroxamic acid group (-CONHOH), which chelates metal ions (e.g., Zn²⁺ in metalloenzymes).

Furan vs. Morpholine or Benzene Rings

The furan-2-yl group in the target compound contrasts with morpholine () or benzene rings in other analogs. Furan’s oxygen atom enables dipole interactions and moderate solubility, while morpholine’s nitrogen enhances solubility in polar solvents. Benzene rings (e.g., in ’s benzamides) prioritize hydrophobic interactions but lack heteroatom-mediated reactivity .

Pharmacokinetic and Physicochemical Properties

Lipophilicity and Solubility

The dimethyl and methoxy groups in the target compound likely increase logP (lipophilicity) compared to unsubstituted benzenesulfonamides. However, analogs with morpholine () or fumarate salts () exhibit higher aqueous solubility due to ionizable groups or salt formation .

Metabolic Stability

Methoxy groups are generally resistant to oxidative metabolism compared to ethoxy or propoxy substituents, which may undergo O-dealkylation. The furan ring, however, could pose a risk of metabolic activation to reactive intermediates, a concern less prevalent in saturated morpholine systems .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Key Properties References
Target Compound Benzenesulfonamide 4-methoxy, 3,5-dimethyl Sulfonamide, Furan High rigidity, moderate solubility
N-phenyl-2-furohydroxamic acid (Compound 11) Hydroxamic acid Phenyl, furan Hydroxamic acid Metal chelation, moderate logP
Ethoxy-substituted benzamide (Compound 6) Benzamide 4-ethoxyphenyl Benzamide, Ethoxy Increased lipophilicity
Morpholine sulfonamide () Benzenesulfonamide Bromo, morpholin-4-yl Sulfonamide, Morpholine High solubility, steric bulk
USP Formoterol Compound C () Acetamide fumarate 4-methoxyphenyl Fumarate salt, Methoxy Salt-enhanced bioavailability

Research Findings and Implications

  • Electronic Effects : The methoxy group stabilizes the sulfonamide moiety via electron donation, contrasting with bromo substituents in , which withdraw electrons and alter reactivity .
  • Biological Relevance : The furan ring’s π-system may facilitate interactions with aromatic residues in enzymes, though morpholine-containing analogs () might offer better solubility for in vivo applications .

Biological Activity

N-(1-(furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that combines a furan moiety with a sulfonamide group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N1O4SC_{14}H_{19}N_{1}O_{4}S with a molecular weight of approximately 303.37 g/mol. The compound features a furan ring, a propan-2-yl group, and a sulfonamide functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₉N₁O₄S
Molecular Weight303.37 g/mol
LogP3.341
PSA (Polar Surface Area)47.56 Ų

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. This compound has shown promising results against various bacterial strains. For instance, it was evaluated for its efficacy against Mycoplasma bovis, demonstrating significant inhibitory effects on bacterial growth .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. In vitro studies have indicated that it may induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. The presence of the furan ring is hypothesized to enhance its interaction with biological targets .

Enzyme Inhibition

Another area of research focuses on the inhibition of specific enzymes associated with disease processes. Sulfonamides are known inhibitors of carbonic anhydrases, which play roles in various physiological and pathological processes. Preliminary data suggest that this compound could exhibit similar inhibitory activity, although further studies are needed to confirm these findings.

Study 1: Antimicrobial Screening

A study conducted by researchers aimed at screening novel small molecules for antimicrobial properties included this compound. The results indicated that the compound inhibited the growth of Mycoplasma bovis at low micromolar concentrations, suggesting its potential as a lead compound for developing new antimicrobials .

Study 2: Anticancer Activity

In another investigation, this compound was tested against several cancer cell lines including breast and colon cancer models. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations that warrant further exploration in vivo .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1-(furan-2-yl)propan-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide, and how can reaction progress be monitored?

  • Methodology : The synthesis typically involves multi-step reactions, including sulfonation and coupling steps. Key considerations include:

  • Reaction Conditions : Anhydrous conditions for sulfonation to prevent hydrolysis, with solvents like dichloromethane or dimethylformamide to enhance solubility .
  • Monitoring : Thin-layer chromatography (TLC) for real-time tracking and high-performance liquid chromatography (HPLC) for purity assessment post-synthesis .

Q. What spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., methoxy groups at C4, dimethyl groups at C3/C5) and furan-propan-2-yl linkage .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, ensuring absence of unintended byproducts .

Q. How can researchers assess the compound’s stability under varying environmental conditions?

  • Methodology : Conduct stress tests under controlled conditions:

  • Thermal Stability : Heat samples at 40–80°C and monitor degradation via HPLC .
  • Photostability : Expose to UV light and analyze changes using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can discrepancies in synthetic yields be resolved when scaling up the reaction?

  • Methodology :

  • Parameter Optimization : Adjust solvent polarity (e.g., switch from DCM to DMF for better intermediate solubility) and optimize catalyst loading (e.g., Lewis acids for electrophilic activation) .
  • Impurity Profiling : Use HPLC-MS to identify side products (e.g., hydrolyzed sulfonamide derivatives) and adjust reaction pH or temperature to suppress their formation .

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in biological systems?

  • Methodology :

  • Target Identification : Perform high-throughput screening against enzyme libraries (e.g., kinases, cytochrome P450) to identify binding partners .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity and specificity .

Q. How can structural modifications enhance the compound’s bioactivity while maintaining stability?

  • Methodology :

  • Functional Group Replacement : Substitute the methoxy group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects and improve receptor binding .
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) at C3/C5 to reduce metabolic degradation .

Q. What analytical approaches are critical for resolving conflicting data in impurity profiling?

  • Methodology :

  • 2D-NMR : Resolve overlapping signals in complex mixtures (e.g., diastereomers or regioisomers) .
  • Quantitative NMR (qNMR) : Accurately quantify impurities below 0.1% threshold using internal standards .

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